cis-3-Hexenyl caprylate
CAS No.: 61444-41-5
Cat. No.: VC3882358
Molecular Formula: C14H26O2
Molecular Weight: 226.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61444-41-5 |
|---|---|
| Molecular Formula | C14H26O2 |
| Molecular Weight | 226.35 g/mol |
| IUPAC Name | [(Z)-hex-3-enyl] octanoate |
| Standard InChI | InChI=1S/C14H26O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h6,8H,3-5,7,9-13H2,1-2H3/b8-6- |
| Standard InChI Key | DYIDDAHHUMHEEQ-UHFFFAOYSA-N |
| SMILES | CCCCCCCC(=O)OCCC=CCC |
| Canonical SMILES | CCCCCCCC(=O)OCCC=CCC |
Introduction
Overview
cis-3-Hexenyl caprylate (CAS 61444-41-5), also known as (Z)-3-hexenyl octanoate, is a naturally occurring ester widely utilized in flavor and fragrance industries. Characterized by its green, fruity aroma, this compound plays a critical role in formulating perfumes, cosmetics, and food additives. This article synthesizes structural, synthetic, and applicative insights from diverse sources, ensuring a rigorous and authoritative examination of the compound.
Structural Elucidation and Molecular Properties
cis-3-Hexenyl caprylate belongs to the ester class, with the molecular formula C₁₄H₂₆O₂ and a molecular weight of 226.35 g/mol . Key structural features include:
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Cis-configuration: The double bond at the third carbon of the hexenyl chain adopts a Z-configuration, critical for its odor profile .
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Ester linkage: Formed between octanoic acid (caprylic acid) and cis-3-hexenol .
Spectral Data:
Synthetic Methodologies
Catalytic Esterification
The primary synthesis involves esterification of cis-3-hexenol (leaf alcohol) with octanoic acid using solid acid catalysts. A patented method (CN103420832A) employs sulfonic acid-functionalized cation exchange resin under reflux conditions :
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Conditions: 132–155°C, 1–3 hours.
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Catalyst Pretreatment: Soaking in sulfuric acid and ammonium molybdate, followed by calcination at 400–700°C .
Enzymatic Transesterification
Alternative approaches use lipases (e.g., Candida antarctica lipase B) for greener synthesis. Ethylene glycol diacetate serves as an acyl donor, achieving 70% yield at 40°C .
Precursor Synthesis
cis-3-Hexenol, the alcohol precursor, is synthesized via Birch reduction of alkyl phenyl ethers, followed by oxidative cleavage and reduction (US3962354A) .
Applications in Flavor and Fragrance
Perfumery
cis-3-Hexenyl caprylate contributes green, waxy, and pear-like notes in perfumes. It blends well with:
Performance Ratings:
Food Flavors
Used in:
Reaction Kinetics and Atmospheric Behavior
OH Radical Reactivity
Gas-phase reactions with hydroxyl radicals determine atmospheric lifetime:
| Compound | (×10⁻¹¹ cm³/molecule/s) |
|---|---|
| cis-3-Hexenyl caprylate | 7.00 ± 0.56 |
| cis-3-Hexenyl acetate | 4.19 ± 0.38 |
Atmospheric Lifetime: ~2 hours (assuming [OH] = 1.5×10⁶ molecules/cm³) .
Structure-Activity Relationships (SAR)
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Chain Length: Longer acyl chains (e.g., hexanoate vs. formate) increase reactivity due to enhanced H-abstraction .
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Double Bond Position: Conjugation with the ester group stabilizes transition states, accelerating OH addition .
| Supplier | Purity | Price (USD/kg) |
|---|---|---|
| Vigon International | 95–100% | 50–70 |
| TCI Chemicals | ≥98% | 80–100 |
Regulatory Approvals
| Region | Status | Restrictions |
|---|---|---|
| EU | Approved | IFRA compliance required |
| USA | GRAS | FEMA 3403 |
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